molecular formula C9H13N3OS B8280699 2-(4-Methyl-1-piperazinyl)thiazole-4-carbaldehyde

2-(4-Methyl-1-piperazinyl)thiazole-4-carbaldehyde

Cat. No. B8280699
M. Wt: 211.29 g/mol
InChI Key: ICBBZQLURYWHRD-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 44 was repeated, but using 2.4 g of 2-(4-methyl-1-piperazinyl)thiazol-4-yl-methanol, 5.4 g of sulfur trioxide pyridine complex, 3.4 g of triethylamine, and 30 ml of dimethyl sulfoxide, giving the title compound as a pale brown oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=2)[CH2:4][CH2:3]1.C(N(CC)CC)C>CS(C)=O>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[S:9][CH:10]=[C:11]([CH:13]=[O:14])[N:12]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CN1CCN(CC1)C=1SC=C(N1)CO
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 44

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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